5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide

Catalog No.
S7001911
CAS No.
M.F
C13H14BrN3OS
M. Wt
340.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyr...

Product Name

5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide

IUPAC Name

5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

InChI

InChI=1S/C13H14BrN3OS/c1-8(13-17-9(2)7-19-13)5-16-12(18)11-4-3-10(14)6-15-11/h3-4,6-8H,5H2,1-2H3,(H,16,18)

InChI Key

MFIPCHQWQPJFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)CNC(=O)C2=NC=C(C=C2)Br
BRD-7288 is a chemical compound that belongs to the class of pyridine-2-carboxamide. It is a biological probe that has been used extensively in scientific research to study protein-carbohydrate interactions, particularly in the context of inflammatory processes and immune-related diseases.
BRD-7288 is a yellow crystalline powder with a molecular weight of 346.32 g/mol. It has a melting point of 102-105 °C and a boiling point of 481.2 °C at 760 mmHg. It is soluble in DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) but insoluble in water. BRD-7288 has a logP (octanol-water partition coefficient) value of 2.58, indicating moderate lipophilicity.
BRD-7288 can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 2-amino-5-bromopyridine with 4-methyl-2-thiazolylamine, followed by subsequent transformations to yield the final product.
The identity and purity of BRD-7288 can be confirmed through various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, and chromatography.
BRD-7288 can be analyzed using various analytical techniques such as HPLC (high-performance liquid chromatography), LC-MS (liquid chromatography-mass spectrometry), and NMR spectroscopy. These techniques can be used to measure the purity, identity, and concentration of BRD-7288.
BRD-7288 has been shown to bind to a specific protein called galectin-3, which is involved in various biological processes such as cell adhesion, migration, and inflammation. By binding to galectin-3, BRD-7288 can modulate its activity and potentially influence these biological processes.
Studies have shown that BRD-7288 has low toxicity in various animal models, with no observed adverse effects at doses up to 100 mg/kg. However, it is important to note that toxicity and safety may vary depending on the specific experimental conditions and species used.
BRD-7288 has been used extensively in scientific research to study protein-carbohydrate interactions, especially in the context of inflammatory processes and immune-related diseases. It has also been used as a tool to investigate the role of galectin-3 in various biological processes and to develop potential therapeutic agents that target this protein.
Research on BRD-7288 is ongoing, with many studies focused on elucidating the molecular mechanisms by which it modulates galectin-3 activity. Other studies are exploring the potential therapeutic applications of BRD-7288 in various disease contexts such as cancer, cardiovascular disease, and inflammation.
BRD-7288 has potential applications in various fields of research and industry such as drug discovery, diagnostics, and biotechnology. It could be used as a tool for screening compounds that target galectin-3 or other carbohydrate-binding proteins. It could also be used to develop diagnostic assays that detect galectin-3 or as a therapeutic agent for diseases associated with inflammation or immune dysfunction.
Although BRD-7288 has shown promise in various scientific applications, there are still some limitations and challenges that need to be addressed. For example, the specificity and selectivity of BRD-7288 for galectin-3 need to be further characterized, and more studies are needed to explore its potential therapeutic applications in various disease contexts. Additionally, new synthetic routes and optimization of existing methods could lead to new analogs with improved activity and lower toxicity. Some potential future directions for research include the development of novel screening assays and diagnostic tools, and the exploration of other carbohydrate-binding proteins as potential therapeutic targets.
In conclusion, BRD-7288 is a potential tool for studying protein-carbohydrate interactions and could have various applications in research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, toxicity and safety, and biological properties have been extensively studied. Further research is needed to fully understand the potential of BRD-7288 and its applications in various fields of research and industry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.00410 g/mol

Monoisotopic Mass

339.00410 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types